molecular formula C6H7ClN4 B2401304 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride CAS No. 1955499-82-7

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride

Cat. No.: B2401304
CAS No.: 1955499-82-7
M. Wt: 170.6
InChI Key: PELGAHCQEYWUNR-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H7ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce aminomethyl derivatives .

Scientific Research Applications

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyrimidine-5-carbonitrile
  • 4-amino-2-methyl-pyrimidine-5-carbonitrile
  • 2-(Aminomethyl)pyrimidine-5-carboxamide

Uniqueness

2-(Aminomethyl)pyrimidine-5-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

2-(aminomethyl)pyrimidine-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-1-5-3-9-6(2-8)10-4-5;/h3-4H,2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELGAHCQEYWUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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